molecular formula C7H11N B14482055 1-(Cyclohex-3-en-1-yl)methanimine CAS No. 66076-31-1

1-(Cyclohex-3-en-1-yl)methanimine

Cat. No.: B14482055
CAS No.: 66076-31-1
M. Wt: 109.17 g/mol
InChI Key: VLRYLKCEVOHECL-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-yl)methanimine is an organic compound with the chemical formula C7H11N. It is a cyclic imine, which means it contains a nitrogen atom double-bonded to a carbon atom within a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with formaldehyde under acidic conditions. This reaction leads to the formation of the imine bond (C=N) through a condensation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclohex-3-en-1-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-yl)methanimine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The imine group (C=N) can act as a nucleophile, participating in various chemical reactions and forming stable intermediates .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .

Properties

CAS No.

66076-31-1

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

cyclohex-3-en-1-ylmethanimine

InChI

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h1-2,6-8H,3-5H2

InChI Key

VLRYLKCEVOHECL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C=N

Origin of Product

United States

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